3-Chloro-4-(trifluoromethyl)benzylamine
Overview
Description
3-Chloro-4-(trifluoromethyl)benzylamine: is an organic compound with the molecular formula C8H7ClF3N It is characterized by the presence of a benzylamine group substituted with a chlorine atom at the third position and a trifluoromethyl group at the fourth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(trifluoromethyl)benzylamine typically involves the reaction of 3-chloro-4-(trifluoromethyl)benzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a catalyst like palladium on carbon.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Chloro-4-(trifluoromethyl)benzylamine can undergo oxidation reactions to form corresponding benzylamine derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylamine derivatives, while substitution reactions can produce a variety of substituted benzylamines.
Scientific Research Applications
Chemistry: 3-Chloro-4-(trifluoromethyl)benzylamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique substituents make it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of trifluoromethyl and chloro substituents on biological activity. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features may contribute to the design of molecules with improved pharmacokinetic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(trifluoromethyl)benzylamine depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in biological activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the chlorine atom may influence its binding affinity to target molecules.
Comparison with Similar Compounds
4-(Trifluoromethyl)benzylamine: This compound lacks the chlorine substituent but retains the trifluoromethyl group, making it less reactive in certain substitution reactions.
3-Chloro-4-methylbenzylamine: This compound has a methyl group instead of a trifluoromethyl group, which affects its chemical properties and reactivity.
Uniqueness: 3-Chloro-4-(trifluoromethyl)benzylamine is unique due to the presence of both chlorine and trifluoromethyl groups on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
[3-chloro-4-(trifluoromethyl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N/c9-7-3-5(4-13)1-2-6(7)8(10,11)12/h1-3H,4,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCRXCBPWHSEOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70634674 | |
Record name | 1-[3-Chloro-4-(trifluoromethyl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70634674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
361393-93-3 | |
Record name | 1-[3-Chloro-4-(trifluoromethyl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70634674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 361393-93-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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